Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate
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Overview
Description
Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate is a chemical compound with the molecular formula C₁₂H₁₉NO₅ and a molecular weight of 257.29 g/mol . This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate typically involves the reaction of ethyl 3-oxocyclobutane-1-carboxylate with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Hydrolysis: Produces carboxylic acids and amines.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or interact with functional groups, thereby modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-{[(tert-butoxy)carbonyl]amino}methylcyclopentane-1-carboxylate
- Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclopentane-1-carboxylate
Uniqueness
Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts distinct reactivity and stability compared to similar compounds with different ring sizes or substituents .
Properties
IUPAC Name |
ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclobutane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-5-17-9(15)12(6-8(14)7-12)13-10(16)18-11(2,3)4/h5-7H2,1-4H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSYSSVVPOGHSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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